2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid 2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19891184
InChI: InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-8-11-6-5-7-12(10-11)21-4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol

2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid

CAS No.:

Cat. No.: VC19891184

Molecular Formula: C16H23NO5

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid -

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
IUPAC Name 4-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-8-11-6-5-7-12(10-11)21-4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19)
Standard InChI Key JJDQLWSGPAFPBI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)OC)C(=O)O

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a butanoic acid backbone substituted at the second carbon with a Boc-protected amine and at the fourth carbon with a 3-methoxyphenyl group. The Boc group ((CH₃)₃COC(O)−) shields the amino functionality during synthetic reactions, while the methoxyphenyl moiety contributes to hydrophobic interactions in peptide structures . The stereochemistry of the molecule is significant, with enantiomers such as the (S)- and (R)-configurations documented in chiral syntheses .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₆H₂₃NO₅
Molecular Weight309.36 g/mol
IUPAC Name4-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Canonical SMILESCC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)OC)C(=O)O
X-ray CrystallographyTriclinic system, P1̄ space group

Crystal Structure Insights

X-ray diffraction studies of analogous compounds, such as 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, reveal triclinic crystal systems with unit cell parameters a = 5.0167 Å, b = 7.9264 Å, and c = 15.2073 Å . Hydrogen bonding networks, particularly O—H⋯O and N—H⋯O interactions, stabilize the lattice, forming supramolecular tapes along the a-axis . These structural features are critical for predicting solubility and reactivity in synthetic applications.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Amino Protection: The amine group of 4-(3-methoxyphenyl)butanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Purification: Chromatographic techniques isolate the Boc-protected intermediate.

  • Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group post-synthesis.

Reaction Scheme:

4-(3-Methoxyphenyl)butanoic acid+Boc2OBaseBoc-protected intermediateAcidTarget compound\text{4-(3-Methoxyphenyl)butanoic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected intermediate} \xrightarrow{\text{Acid}} \text{Target compound}

Reactivity and Functionalization

The carboxylic acid and Boc-protected amine groups enable diverse derivatization. For instance, the carboxylic acid undergoes esterification or amidation, while the Boc group allows selective peptide coupling. Fluorinated analogs, such as 2-((tert-butoxycarbonyl)amino)-4-(3-fluoro-4-methoxyphenyl)butanoic acid (C₁₆H₂₂FNO₅), demonstrate enhanced bioavailability and are synthesized via electrophilic fluorination .

Analytical Characterization

Spectroscopic Data

  • FTIR: Peaks at 1692 cm⁻¹ (amide C=O stretch) and 3196 cm⁻¹ (O–H stretch) .

  • NMR: ¹H NMR (500 MHz, CDCl₃) signals at δ 7.11–7.18 ppm (aromatic protons), δ 2.34 ppm (CH₂ adjacent to carbonyl), and δ 1.44 ppm ((CH₃)₃C) .

  • Mass Spectrometry: ESI-MS m/z 310.3 [M+H]⁺, consistent with the molecular formula .

Applications in Medicinal Chemistry

Peptide Synthesis

The Boc group’s orthogonality makes this compound a staple in solid-phase peptide synthesis (SPPS). It facilitates the sequential assembly of peptides without side-chain interference, as demonstrated in the synthesis of opioid receptor agonists .

Drug Intermediate

Derivatives of this compound serve as precursors to protease inhibitors and anticancer agents. For example, fluorinated variants exhibit improved metabolic stability in preclinical studies .

Future Directions

Stereoselective Synthesis

Advancements in asymmetric catalysis could yield enantiomerically pure forms, enhancing therapeutic efficacy .

Bioconjugation Strategies

Exploring click chemistry (e.g., azide-alkyne cycloaddition) may enable site-specific modifications for targeted drug delivery.

Computational Modeling

Molecular dynamics simulations could predict interactions with biological targets, streamlining drug design .

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